molecular formula C4H7NaO3 B13420742 Propanoic acid, 3-methoxy-, sodium salt CAS No. 56637-95-7

Propanoic acid, 3-methoxy-, sodium salt

Cat. No.: B13420742
CAS No.: 56637-95-7
M. Wt: 126.09 g/mol
InChI Key: PSNPZWZSZJLDGT-UHFFFAOYSA-M
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Description

Sodium 3-methoxypropanoate is an organic compound with the molecular formula C4H7NaO3. It is a sodium salt derivative of 3-methoxypropanoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 3-methoxypropanoate can be synthesized through the neutralization of 3-methoxypropanoic acid with sodium hydroxide. The reaction typically involves dissolving 3-methoxypropanoic acid in a suitable solvent, such as water or methanol, and then adding sodium hydroxide to the solution. The reaction is exothermic and should be carried out under controlled conditions to prevent overheating. The resulting solution is then evaporated to obtain the solid sodium 3-methoxypropanoate.

Industrial Production Methods: In an industrial setting, the production of sodium 3-methoxypropanoate may involve the use of continuous reactors where 3-methoxypropanoic acid and sodium hydroxide are continuously fed into the reactor. The reaction mixture is then subjected to distillation to remove any excess water or solvent, yielding high-purity sodium 3-methoxypropanoate.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-methoxypropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-methoxypropanoic acid.

    Reduction: It can be reduced to form 3-methoxypropanol.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH3) can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-methoxypropanoic acid.

    Reduction: 3-methoxypropanol.

    Substitution: Various substituted propanoates depending on the nucleophile used.

Scientific Research Applications

Sodium 3-methoxypropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: It is used in the production of biodegradable polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium 3-methoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Methyl 3-methoxypropanoate: This compound is similar in structure but has a methyl group instead of a sodium ion.

    3-Methoxypropanoic acid: The parent acid form of sodium 3-methoxypropanoate.

    3-Methoxypropanol: A reduced form of 3-methoxypropanoic acid.

Uniqueness: Sodium 3-methoxypropanoate is unique due to its ionic nature, which imparts different solubility and reactivity properties compared to its non-ionic counterparts. This makes it particularly useful in applications where ionic compounds are preferred, such as in certain industrial processes and biological systems.

Properties

CAS No.

56637-95-7

Molecular Formula

C4H7NaO3

Molecular Weight

126.09 g/mol

IUPAC Name

sodium;3-methoxypropanoate

InChI

InChI=1S/C4H8O3.Na/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1

InChI Key

PSNPZWZSZJLDGT-UHFFFAOYSA-M

Canonical SMILES

COCCC(=O)[O-].[Na+]

Origin of Product

United States

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